5-Chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylic acid
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Overview
Description
5-Chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylic acid is a heterocyclic compound that contains a pyrimidine ring substituted with a chloro group at the 5-position, a sulfanyl group at the 2-position, and a carboxylic acid group at the 4-position The compound also features a 4-fluorobenzyl group attached to the sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring at the 5-position can be achieved using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction using a thiol derivative.
Addition of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group can be attached to the sulfanyl group via a nucleophilic substitution reaction using 4-fluorobenzyl chloride.
Formation of the Carboxylic Acid Group: The carboxylic acid group can be introduced through hydrolysis of an ester precursor or direct carboxylation of a suitable intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides, to form new derivatives.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, sodium borohydride (NaBH₄)
Substitution: Amines, alkoxides, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino derivatives, alkoxy derivatives
Scientific Research Applications
5-Chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies to investigate its biological activity, including its potential as an antimicrobial or anticancer agent.
Materials Science: It can be utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The presence of the chloro, sulfanyl, and carboxylic acid groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxylic acid
- 5-Chloro-2-[(4-chlorobenzyl)sulfanyl]pyrimidine-4-carboxylic acid
- 5-Chloro-2-[(4-bromobenzyl)sulfanyl]pyrimidine-4-carboxylic acid
Uniqueness
5-Chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylic acid is unique due to the presence of the 4-fluorobenzyl group, which can impart distinct electronic and steric properties compared to other similar compounds. This can result in different reactivity, binding affinity, and biological activity, making it a valuable compound for specific applications.
Properties
CAS No. |
926231-03-0 |
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Molecular Formula |
C12H8ClFN2O2S |
Molecular Weight |
298.72 g/mol |
IUPAC Name |
5-chloro-2-[(4-fluorophenyl)methylsulfanyl]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C12H8ClFN2O2S/c13-9-5-15-12(16-10(9)11(17)18)19-6-7-1-3-8(14)4-2-7/h1-5H,6H2,(H,17,18) |
InChI Key |
BWDNWVNQQGNSIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=C(C(=N2)C(=O)O)Cl)F |
Origin of Product |
United States |
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